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molecular formula C8H11NO2 B018999 Methyl 3-(1H-pyrrol-2-yl)propanoate CAS No. 69917-80-2

Methyl 3-(1H-pyrrol-2-yl)propanoate

Cat. No. B018999
M. Wt: 153.18 g/mol
InChI Key: UBOXXEGSGUIRAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05274113

Procedure details

The 2-(2-methoxycarbonylethyl)pyrrole is prepared as follows: A solution of pyrrole-2-carboxaldehyde (3.9 g, 41 mmol) and (carbomethoxymethylene)-triphenylphosphorane (14 g, 42 mmol) in 160 mL of dry benzene is heated at reflux for 18 hours under a nitrogen atmosphere. After cooling, the reaction mixture is concentrated under vacuum and the resulting oil is purified by silica gel column chromatography, eluting with a mixture of ethyl acetate and hexane (1:9) to give 5.11 g of a mixture of cis- and trans-methyl 2-(2-pyrrolyl)acrylate.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]=O.[C:8]([CH:12]=P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)([O:10][CH3:11])=[O:9]>C1C=CC=CC=1>[CH3:11][O:10][C:8]([CH2:12][CH2:6][C:2]1[NH:1][CH:5]=[CH:4][CH:3]=1)=[O:9]

Inputs

Step One
Name
Quantity
3.9 g
Type
reactant
Smiles
N1C(=CC=C1)C=O
Name
Quantity
14 g
Type
reactant
Smiles
C(=O)(OC)C=P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
160 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours under a nitrogen atmosphere
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
the resulting oil is purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with a mixture of ethyl acetate and hexane (1:9)

Outcomes

Product
Name
Type
product
Smiles
COC(=O)CCC=1NC=CC1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 5.11 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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